

An In-Depth Technical Guide to the Purification of Chetoseminudin B

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Compound of Interest

Compound Name: Chetoseminudin B

Cat. No.: B15576772

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This technical guide provides a comprehensive overview of the purification protocol for **Chetoseminudin B**, an indole alkaloid isolated from the endophytic fungus *Chaetomium* sp. SYP-F7950. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies outlined below are based on the research published in "Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus *Chaetomium* sp. SYP-F7950 of *Panax notoginseng*".

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of **Chetoseminudin B** and other isolated compounds from the solid fermentation of *Chaetomium* sp. SYP-F7950.

Parameter	Value
Fermentation	
Fungal Strain	Chaetomium sp. SYP-F7950
Culture Medium	Potato Dextrose Broth (PDB)
Fermentation Scale	100 x 1000 mL Erlenmeyer flasks
Rice per flask	100 g
Water per flask	100 mL
Incubation Time	28 days
Incubation Temperature	Room Temperature
Extraction & Fractionation	
Total Fermented Rice	10 kg
Extraction Solvent	Ethyl Acetate (EtOAc)
Extraction Volume	3 x 30 L
Crude Extract Yield	150 g
Chromatographic Purification	
Column Chromatography (Silica Gel)	
Stationary Phase	Silica gel (200-300 mesh)
Mobile Phase Gradient	Petroleum ether/EtOAc (100:0 to 0:100, v/v)
Number of Fractions	8 (Fr. 1 - Fr. 8)
Fraction 5 - Column Chromatography (ODS)	
Stationary Phase	Octadecylsilyl (ODS) silica gel
Mobile Phase Gradient	Methanol (MeOH)/H ₂ O (10:90 to 100:0, v/v)
Sub-fractions from Fr. 5	5 (Fr. 5-1 - Fr. 5-5)
Fraction 5-3 - Preparative HPLC	

Column	YMC-Pack ODS-A (250 x 10 mm, 5 µm)
Mobile Phase	Acetonitrile (ACN)/H ₂ O (45:55, v/v)
Flow Rate	2.0 mL/min
Detection Wavelength	210 nm
Retention Time (Chetoseminudin B)	Not explicitly stated
Final Yield of Chetoseminudin B (3)	8.5 mg

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and chromatographic purification of **Chetoseminudin B**.

Fungal Fermentation

The endophytic fungus *Chaetomium* sp. SYP-F7950, isolated from the stem of *Panax notoginseng*, is the producing organism of **Chetoseminudin B**.

- **Strain Activation:** The fungal strain was cultured on potato dextrose agar (PDA) plates at 28°C for 5-7 days.
- **Seed Culture:** Agar plugs containing the mycelia were inoculated into 1000 mL Erlenmeyer flasks, each containing 200 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 5 days.
- **Solid-State Fermentation:** A large-scale fermentation was carried out in 100 x 1000 mL Erlenmeyer flasks, each containing 100 g of rice and 100 mL of distilled water, which were autoclaved for sterilization. Each flask was inoculated with 10 mL of the seed culture and incubated statically at room temperature for 28 days.

Extraction and Preliminary Fractionation

Following incubation, the fermented rice cultures were subjected to solvent extraction to isolate the secondary metabolites.

- **Extraction:** The 10 kg of fermented rice culture was extracted three times with ethyl acetate (3 x 30 L) at room temperature.
- **Concentration:** The resulting ethyl acetate extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield 150 g of crude extract.
- **Initial Fractionation:** The crude extract was subjected to column chromatography over a silica gel (200-300 mesh) column. The column was eluted with a stepwise gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100, v/v) to yield eight primary fractions (Fr. 1 to Fr. 8).

Chromatographic Purification of Chetoseminudin B

Chetoseminudin B was isolated from Fraction 5 through a series of chromatographic steps.

- **ODS Column Chromatography:** Fraction 5 was further purified by column chromatography on ODS silica gel, eluting with a methanol/water gradient (from 10:90 to 100:0, v/v) to afford five sub-fractions (Fr. 5-1 to Fr. 5-5).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fraction 5-3 was purified by preparative HPLC on a YMC-Pack ODS-A column (250 x 10 mm, 5 μ m). The separation was achieved using an isocratic mobile phase of acetonitrile/water (45:55, v/v) at a flow rate of 2.0 mL/min, with UV detection at 210 nm. This final purification step yielded 8.5 mg of pure **Chetoseminudin B** (compound 3).

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the purification of **Chetoseminudin B**.



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Caption: Purification workflow for **Chetoseminudin B**.

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